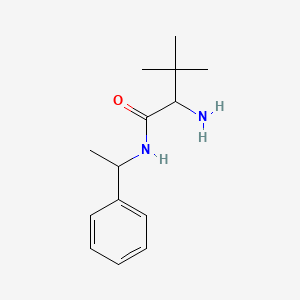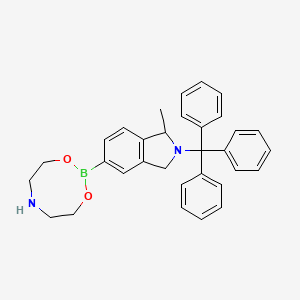
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoindole core through cyclization reactions.
- Introduction of the triphenylmethyl group via Friedel-Crafts alkylation.
- Incorporation of the dioxazaborocin moiety through a boron-mediated reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized isoindole, while substitution reactions could introduce new substituents at specific positions on the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism by which 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds might include other isoindole derivatives, boron-containing heterocycles, and triphenylmethyl-substituted molecules. Examples could be:
- 2,3-Dihydro-1H-isoindole
- 5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-1H-isoindole
- Triphenylmethyl-substituted isoindoles
Uniqueness
The uniqueness of 2,3-Dihydro-(1R)-methyl-5-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-YL)-2-(triphenylmethyl)-1H-isoindole lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C32H33BN2O2 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
2-(1-methyl-2-trityl-1,3-dihydroisoindol-5-yl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C32H33BN2O2/c1-25-31-18-17-30(33-36-21-19-34-20-22-37-33)23-26(31)24-35(25)32(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-18,23,25,34H,19-22,24H2,1H3 |
InChIキー |
RQCOQFKQRXOKEP-UHFFFAOYSA-N |
正規SMILES |
B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)

![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)
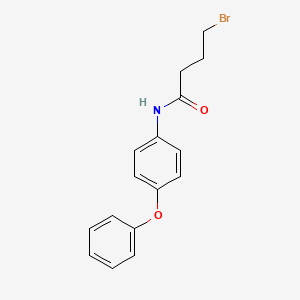
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)
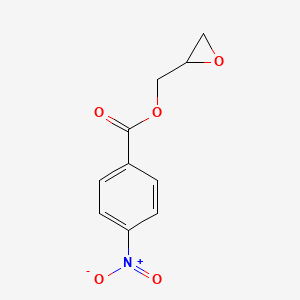
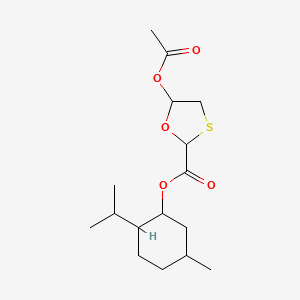
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
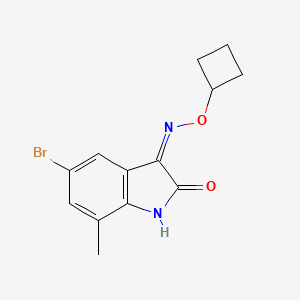
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
